REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[O:4][CH2:5][CH:6]([CH2:7][CH2:8][O:9][CH2:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)[CH2:17][O:18][C:19]([CH3:20])=[O:21].[CH3:24][CH2:25][OH:26].[H:22][H:23]>>[C:1]([CH3:2])(=[O:3])[O:4][CH2:5][CH:6]([CH2:7][CH2:8][OH:9])[CH2:17][O:18][C:19]([CH3:20])=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OCC(CCOCc1ccccc1)COC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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CC(=O)OCC(CCO)COC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |